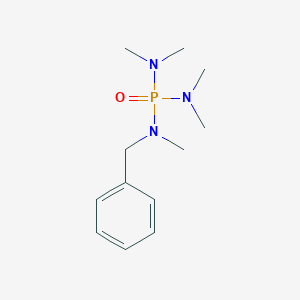
N-Benzyl-N,N',N',N'',N''-pentamethylphosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide is a chemical compound known for its unique structure and properties It is a derivative of phosphoric triamide, where the nitrogen atoms are substituted with benzyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide typically involves the reaction of benzylamine with phosphoric triamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain optimal conditions. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various amines.
Applications De Recherche Scientifique
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide involves its interaction with specific molecular targets. The benzyl and methyl groups play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N,N’-dimethylethylenediamine: A related compound with similar structural features.
N-Benzyl-N-phenylacetamide: Another compound with a benzyl group attached to a different core structure.
Uniqueness
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide is unique due to its specific substitution pattern and the presence of multiple methyl groups This gives it distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
50353-18-9 |
|---|---|
Formule moléculaire |
C12H22N3OP |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C12H22N3OP/c1-13(2)17(16,14(3)4)15(5)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clé InChI |
RSWGVAYEILFBHH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(N(C)C)N(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


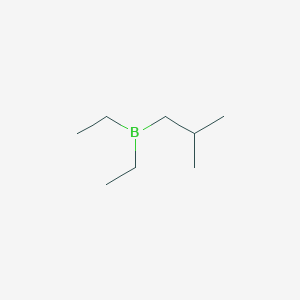
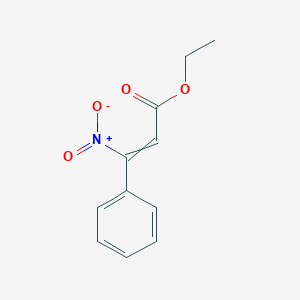
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
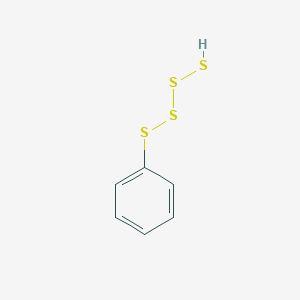
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
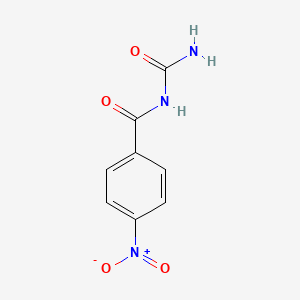

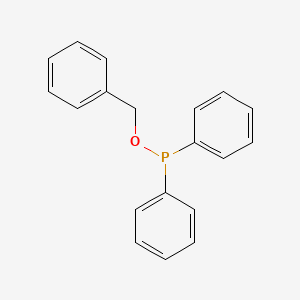
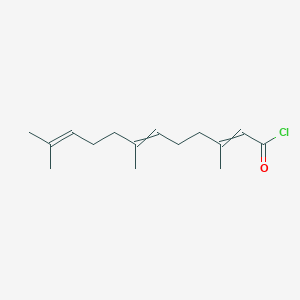
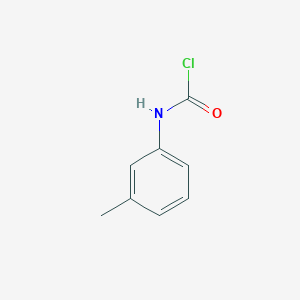
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
